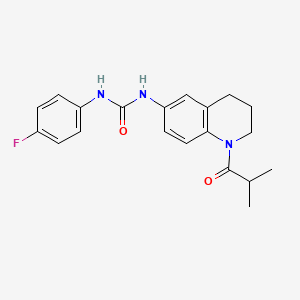

1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

Introduction

Background and Significance of Tetrahydroquinoline Urea Derivatives

Tetrahydroquinoline urea derivatives occupy a pivotal niche in medicinal chemistry due to their dual capacity for target selectivity and metabolic stability. The tetrahydroquinoline scaffold—a benzene ring fused to a partially saturated piperidine ring—provides a rigid platform for functional group diversification, enabling precise interactions with protein binding pockets. Urea moieties, with their hydrogen-bonding capacity and conformational flexibility, further enhance these interactions, making such derivatives potent modulators of transmembrane receptors and enzymes.

For instance, bis(tetrahydroisoquinoline)ureas demonstrate nanomolar-range inhibition of TRPM8 ion channels, a target implicated in prostate cancer progression. Similarly, diaryl urea variants suppress VEGFR-2 phosphorylation, disrupting angiogenesis in solid tumors. The specific compound 1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea integrates these structural motifs, with its 4-fluorophenyl group enhancing electron-withdrawing effects and the isobutyryl side chain potentially improving pharmacokinetic properties.

Table 1: Key Molecular Properties of 1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

| Property | Value |

|---|---|

| CAS Registry Number | 1203130-17-9 |

| Molecular Formula | C₂₀H₂₂FN₃O₂ |

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | 1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea |

Historical Development of Structurally Related Compounds

The evolution of tetrahydroquinoline urea derivatives parallels advances in heterocyclic chemistry and rational drug design. Early analogs, such as simple tetrahydroisoquinoline ureas, were optimized for TRPM8 antagonism through systematic substitution at the C-1 and C-6 positions. Introduction of electron-withdrawing groups (e.g., 4-fluorophenyl) at C-1 increased receptor affinity by 10-fold, while urea linkages at C-6 improved solubility profiles.

Parallel developments in oncology revealed that diaryl urea derivatives, exemplified by 9k and 9s, inhibit VEGFR-2 phosphorylation at submicromolar concentrations, establishing urea as a privileged scaffold for kinase modulation. These findings directly informed the design of 1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea, which merges the tetrahydroquinoline core with a diaryl urea configuration to potentially target multiple signaling pathways.

Research Context and Objectives

Current research on 1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea seeks to elucidate its mechanism of action and therapeutic potential. Preliminary data suggest that the isobutyryl group at the tetrahydroquinoline N-1 position may reduce metabolic degradation compared to earlier sulfonamide or alkyl derivatives. Additionally, the 4-fluorophenyl substituent likely enhances target binding through hydrophobic interactions and fluorine’s electron-withdrawing effects.

Key objectives include:

- Determining the compound’s affinity for TRPM8 and VEGFR-2 using in vitro binding assays.

- Evaluating its pharmacokinetic profile, focusing on oral bioavailability and plasma stability.

- Validating its antiproliferative effects in prostate and lung cancer cell lines.

Theoretical Framework for Urea-Based Pharmacophores

Urea derivatives derive their biological activity from a combination of hydrogen-bond donor/acceptor capacity and conformational adaptability. Quantum mechanical studies of analogous compounds reveal that the urea carbonyl oxygen engages in strong hydrogen bonds with amino acid residues (e.g., Asp or Glu), while the NH groups stabilize interactions with backbone amides.

3D-QSAR models of urea-containing inhibitors demonstrate that electron-deficient aryl groups at the urea termini enhance binding to hydrophobic subpockets, as seen in mPGES-1 inhibitors. Applied to 1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea, these models predict that the 4-fluorophenyl group optimally fills a hydrophobic cleft, while the isobutyryl moiety prevents π-π stacking interactions that could reduce solubility.

Table 2: Comparative Structural Features of Tetrahydroquinoline Urea Derivatives

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O2/c1-13(2)19(25)24-11-3-4-14-12-17(9-10-18(14)24)23-20(26)22-16-7-5-15(21)6-8-16/h5-10,12-13H,3-4,11H2,1-2H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWHEEYJEINSDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the isobutyryl group: The tetrahydroquinoline intermediate is then acylated using isobutyryl chloride in the presence of a base such as pyridine.

Formation of the urea linkage: The final step involves the reaction of the acylated tetrahydroquinoline with 4-fluoroaniline and a suitable carbodiimide reagent to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate,

Biological Activity

1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of interest due to its potential biological activities. With a molecular formula of and a molecular weight of 355.4 g/mol, this compound has been studied for its pharmacological properties, particularly in the context of its effects on various biological systems.

- Molecular Formula :

- Molecular Weight : 355.4 g/mol

- CAS Number : 1203130-17-9

Biological Activity Overview

The biological activity of 1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea has been explored in various studies focusing on its effects on cellular and molecular processes.

Research indicates that this compound may interact with specific biological targets, potentially influencing pathways related to cell signaling and metabolism. The presence of the fluorophenyl group suggests that it may exhibit lipophilic properties, enhancing its ability to cross cellular membranes and interact with intracellular targets.

Case Study 1: Inhibition of Cholesterol Absorption

A study conducted by Burnett et al. (1998) demonstrated that compounds structurally similar to 1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibited significant inhibition of intestinal cholesterol absorption. The efficacy was evaluated using a hamster model where the compound showed an effective dose (ED50) of for reducing liver cholesteryl esters .

Case Study 2: Anticancer Activity

In vitro studies have suggested that derivatives of the tetrahydroquinoline structure can exhibit anticancer properties. For instance, compounds with similar configurations have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. While specific data on 1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is limited, the structural similarities warrant further investigation into its potential anticancer activity.

Data Table: Biological Activities and Efficacy

Scientific Research Applications

Structural Characteristics

The structural formula of the compound can be represented as follows:

This structure includes a 4-fluorophenyl group and a tetrahydroquinoline moiety, which are significant for its pharmacological interactions. The presence of the isobutyryl group enhances its lipophilicity and may influence its bioavailability.

Antitumor Activity

Research indicates that compounds similar to 1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibit antitumor properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structural motifs can induce apoptosis in various cancer cell lines through mechanisms involving DNA cross-linking and disruption of cell cycle progression.

Case Study: Antitumor Efficacy

- Study Design : A series of urea derivatives were synthesized and tested for their antitumor activity in xenograft models.

- Findings : Compounds with similar backbones significantly reduced tumor growth, with mechanisms linked to mitochondrial apoptosis pathways.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes relevant to therapeutic applications:

| Enzyme | Activity | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Moderate inhibition | 15.5 |

| Urease | Strong inhibition | 2.14 |

These findings suggest that the compound may possess therapeutic potential in treating conditions where enzyme modulation is beneficial, such as neurodegenerative diseases.

Study on Enzyme Inhibition

- Objective : To evaluate the enzyme inhibition profile of related compounds.

- Results : Specific substitutions on the urea moiety enhanced acetylcholinesterase inhibition significantly compared to standard inhibitors.

Antibacterial Activity

Preliminary screenings have demonstrated that related compounds exhibit antibacterial properties against various strains:

| Bacterial Strain | Activity |

|---|---|

| Salmonella typhi | Moderate to strong |

| Bacillus subtilis | Moderate |

This antibacterial activity is attributed to the structural components of the molecule that facilitate interaction with bacterial membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Based Urea Derivatives

Compounds such as 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea and 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea () share the 4-fluorophenyl-urea motif but replace the tetrahydroquinoline group with a thiadiazole ring. These derivatives exhibit potent anticonvulsant activity, with ED50 values of 0.65–2.72 μmol/kg in mouse models. Key structural differences include:

- Substituent Effects: The thiadiazole ring and benzyl thiol groups enhance anticonvulsant activity compared to the tetrahydroquinoline scaffold, likely due to improved membrane permeability or target binding .

- Fluorophenyl Role : The 4-fluorophenyl group in both compounds may stabilize hydrophobic interactions with biological targets, a feature shared with the target compound.

Pyrazoline and Thiazole Derivatives

Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () and 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () highlight the importance of fluorophenyl groups in planar molecular conformations.

- Structural Planarity: Unlike the target compound’s tetrahydroquinoline core, pyrazoline and thiazole derivatives exhibit near-planar conformations, except for one fluorophenyl group oriented perpendicularly. This may influence crystallinity or solubility .

Isobutyryl-Tetrahydroquinoline Analogs

While direct analogs are scarce in the evidence, 1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea () shares the isobutyryl-tetrahydroquinoline scaffold but substitutes the 4-fluorophenyl group with a dimethoxyphenyl moiety.

- Substituent Impact : The 4-fluorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to dimethoxyphenyl, which may improve blood-brain barrier penetration .

Key Research Findings and Implications

Fluorophenyl Universality : The 4-fluorophenyl group is a recurring motif in bioactive urea derivatives, suggesting its role in optimizing pharmacokinetic properties .

Scaffold Flexibility: Thiadiazole and pyrazoline cores offer high potency in specific therapeutic areas, while tetrahydroquinoline may provide novel binding modes due to its bicyclic structure.

Synthetic Feasibility : High-yield crystallization of fluorophenyl-containing compounds (e.g., ) supports scalable production, though the target compound’s synthetic pathway requires further exploration.

Q & A

Q. What synthetic strategies are optimal for constructing the urea bridge in this compound?

The urea moiety can be synthesized via carbodiimide-mediated coupling between an isocyanate and an amine. For example, the tetrahydroquinolin-6-amine intermediate can react with 4-fluorophenyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C). Protecting groups (e.g., the isobutyryl group) should be introduced prior to coupling to prevent side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the urea product.

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of -NMR and -NMR to confirm the urea linkage (characteristic peaks at ~6.5–7.5 ppm for NH protons) and the tetrahydroquinoline ring system. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while FT-IR confirms carbonyl stretches (1650–1700 cm) for urea and isobutyryl groups .

Q. What computational methods predict the compound’s solubility and bioavailability?

Molecular dynamics simulations with force fields (e.g., AMBER or CHARMM) can model solvation behavior. Tools like SwissADME estimate logP (lipophilicity) and aqueous solubility, while the presence of the fluorophenyl group may enhance membrane permeability due to its electronegativity and small size .

Advanced Research Questions

Q. How does the isobutyryl group on the tetrahydroquinoline ring influence biological activity?

The isobutyryl moiety may enhance metabolic stability by sterically shielding the tetrahydroquinoline ring from oxidative degradation. Comparative studies with des-isobutyryl analogs (e.g., 1-(4-fluorophenyl)-3-(1,2,3,4-tetrahydroquinolin-6-yl)urea) can isolate its role in target binding or pharmacokinetics .

Q. What crystallographic techniques resolve hydrogen-bonding patterns in fluorophenyl-urea derivatives?

Single-crystal X-ray diffraction (SCXRD) is essential. Graph set analysis (as per Etter’s rules) can classify hydrogen-bonding motifs (e.g., rings). For example, fluorophenyl groups often participate in C–H···F interactions, while urea NH groups form N–H···O/N hydrogen bonds with adjacent molecules . Hirshfeld surface analysis quantifies intermolecular contacts (e.g., F···H, O···H) .

Q. How do structural analogs with modified tetrahydroquinoline substituents affect carbonic anhydrase inhibition?

Replace the isobutyryl group with acetyl or benzoyl groups and assay against carbonic anhydrase isoforms (e.g., CA II, IX). IC values from stopped-flow CO-hydration assays reveal substituent effects. For instance, bulkier groups may hinder active-site access, while electron-withdrawing substituents enhance binding .

Q. What contradictions arise in biological assay data for urea-based inhibitors, and how are they resolved?

Discrepancies in IC values across cell lines (e.g., HEK293 vs. HeLa) may stem from off-target effects or metabolic differences. Counter-screen against related enzymes (e.g., ureases) and use isotopic tracing (e.g., -labeled compound) to confirm target specificity .

Methodological Considerations

Designing SAR studies for fluorophenyl-urea derivatives:

- Core modifications : Synthesize analogs with varied substituents on the tetrahydroquinoline (e.g., methyl, chloro) and fluorophenyl (e.g., di-fluoro, trifluoromethyl) rings.

- Assay conditions : Use standardized enzyme kinetics (e.g., Michaelis-Menten plots) and cell-based viability assays (MTT/XTT).

- Data normalization : Express activity as % inhibition relative to controls (e.g., acetazolamide for CA inhibition) .

Addressing crystallographic data variability in hydrogen-bonded networks:

Temperature-dependent SCXRD (100–300 K) can capture dynamic hydrogen-bonding changes. Compare packing diagrams of polymorphs (if any) to identify robust interactions. For inconsistent results, refine data with SHELXL and validate via R-factor analysis .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.